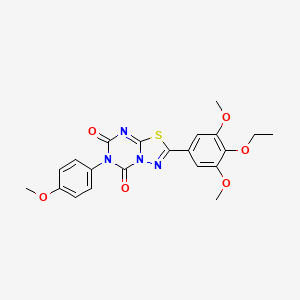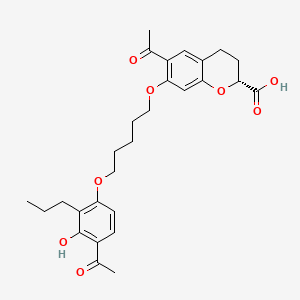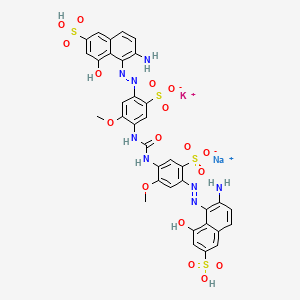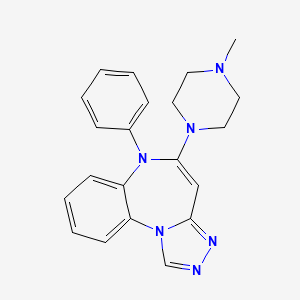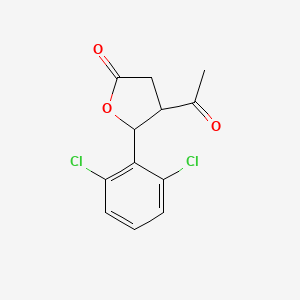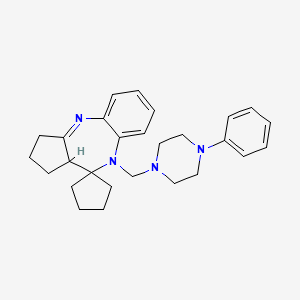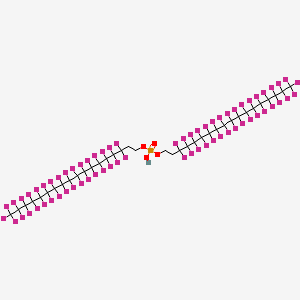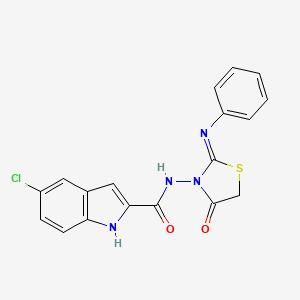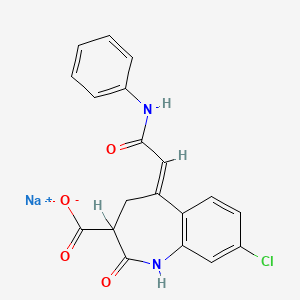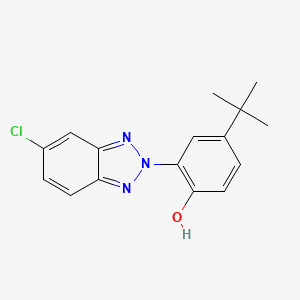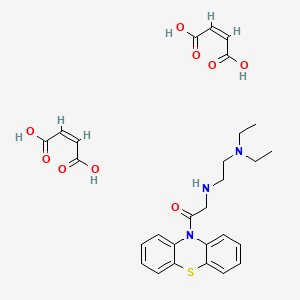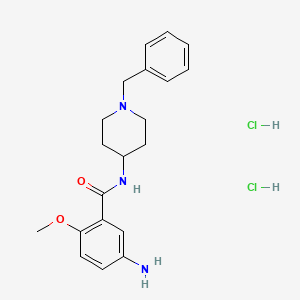
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with benzoyl chloride or benzoic anhydride. For this specific compound, the synthesis might involve:
Amination: Introduction of the amino group to the benzamide core.
Methoxylation: Introduction of the methoxy group.
Piperidinylation: Attachment of the piperidine ring.
Phenylmethylation: Introduction of the phenylmethyl group.
Industrial Production Methods
Industrial production of such compounds usually involves multi-step synthesis in large reactors, followed by purification processes such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, benzamide derivatives have been explored for their potential use in treating conditions such as schizophrenia, gastrointestinal disorders, and cancer.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for benzamide derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzamides act as dopamine receptor antagonists, which can influence neurotransmitter activity in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, known for its use in various therapeutic applications.
Sulfonamide derivatives: Similar in structure and often used in medicinal chemistry.
Aniline derivatives: Share the amino group and are used in a wide range of chemical applications.
Uniqueness
This specific compound’s uniqueness lies in its combination of functional groups, which may confer unique pharmacological properties or reactivity patterns compared to other benzamide derivatives.
Propriétés
Numéro CAS |
130260-10-5 |
|---|---|
Formule moléculaire |
C20H27Cl2N3O2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
5-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide;dihydrochloride |
InChI |
InChI=1S/C20H25N3O2.2ClH/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H |
Clé InChI |
ODHOUGSVSWDSTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


